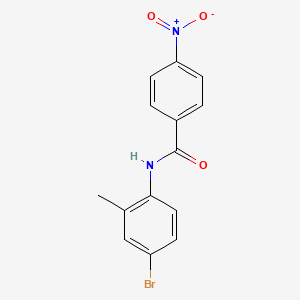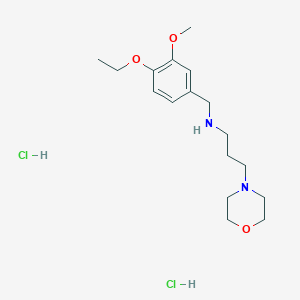
sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can be synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
作用機序
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate works by inhibiting the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase. It also has been found to inhibit the expression of pro-inflammatory genes, such as interleukin-1β and tumor necrosis factor-α. These actions make sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the expression of pro-inflammatory genes, and promote the activation of anti-inflammatory pathways. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate in lab experiments is its high reactivity, which allows for the detection of reactive oxygen species in cells. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate is its instability in solution, which can lead to the formation of byproducts that may interfere with experimental results.
将来の方向性
There are several future directions for research on sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate. One area of interest is the development of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to explore the potential of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate as a fluorescent probe for the detection of reactive oxygen species in cells. Finally, the synthesis of new derivatives of sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate may lead to the discovery of compounds with enhanced properties and therapeutic potential.
Conclusion:
In conclusion, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, or sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate, is a highly reactive molecule that has been widely used in scientific research. Its unique properties make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Through the exploration of its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we have gained a deeper understanding of this important compound.
合成法
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate can be synthesized through various methods, including the reaction of 3-pyridinecarboxaldehyde with malonic acid and methyl vinyl ketone, or the reaction of 3-pyridinecarboxaldehyde with malonic acid and acetylacetone. Both methods involve the use of a strong base, such as sodium hydroxide, to initiate the reaction.
科学的研究の応用
Sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been widely used in scientific research due to its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, sodium 3-methyl-5-(3-pyridinyl)-2,4-pentadienoate has been used as a precursor for the synthesis of other compounds, such as 3-methyl-5-(3-pyridinyl)-2,4-hexadienoic acid.
特性
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.Na/c1-9(7-11(13)14)4-5-10-3-2-6-12-8-10;/h2-8H,1H3,(H,13,14);/q;+1/p-1/b5-4+,9-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZBNAXQKWNNN-CAORGLCDSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CN=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5543571 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethyl-3-thienyl)carbonyl]azocane](/img/structure/B5302776.png)
![1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5302780.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)


![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)